Comparative Basicity (pKa) of (2-Aminomethyl-benzyl)-diethyl-amine vs. N,N-Diethylbenzylamine
The presence of a second amine group in (2-Aminomethyl-benzyl)-diethyl-amine (CAS 84227-68-9) alters its overall basicity profile compared to simpler tertiary amines like N,N-diethylbenzylamine. The predicted pKa for the target compound's conjugate acid is 9.0 ± 0.25, which is slightly lower than the experimentally determined pKa of 9.48 for N,N-diethylbenzylamine . This indicates that (2-Aminomethyl-benzyl)-diethyl-amine is a slightly weaker base in its protonated form, a property that can influence its behavior in pH-dependent reactions, salt formation, or as a proton acceptor.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 9.0 ± 0.25 (predicted at 25°C) |
| Comparator Or Baseline | pKa = 9.48 ± 0.01 (experimental at 25°C) for N,N-Diethylbenzylamine (CAS 772-54-3) |
| Quantified Difference | The target compound's predicted pKa is approximately 0.48 units lower than the comparator. |
| Conditions | The comparator's pKa was measured at 25°C . The target compound's pKa is a predicted value . |
Why This Matters
This quantifiable difference in basicity can be a critical factor when selecting an amine for applications requiring precise control over protonation state, such as in buffering systems, reactive extractions, or as a catalyst where base strength directly impacts reaction rate and selectivity.
